molecular formula C9H10N2S2 B15059208 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine

2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine

Cat. No.: B15059208
M. Wt: 210.3 g/mol
InChI Key: SGEKUARAWVNPTP-UHFFFAOYSA-N
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Description

2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine is an organic compound with the molecular formula C9H10N2S2 It is a member of the thiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with DNA and proteins can result in anticancer properties by inducing cell cycle arrest and apoptosis .

Properties

Molecular Formula

C9H10N2S2

Molecular Weight

210.3 g/mol

IUPAC Name

2-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C9H10N2S2/c10-4-3-7-6-11-9(13-7)8-2-1-5-12-8/h1-2,5-6H,3-4,10H2

InChI Key

SGEKUARAWVNPTP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=C(S2)CCN

Origin of Product

United States

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